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Compound of Interest

Compound Name:
6-Chloro-3-phenylpyridazin-4-

amine

CAS No.: 79852-16-7

Cat. No.: B3031866

Get Quote

Executive Summary & Strategic Rationale
The pyridazine scaffold is a privileged structure in medicinal chemistry, often utilized as a

bioisostere for phenyl rings or pyridine systems to modulate lipophilicity and metabolic stability.

6-Chloro-3-phenylpyridazin-4-amine (Target Compound) serves as a critical intermediate for

developing biologically active agents, including herbicides (related to the Pyridate class) and

potential pharmaceutical candidates targeting kinase pathways.

This protocol details a robust two-step synthesis starting from the commercially accessible or

readily synthesized precursor 6-chloro-3-phenylpyridazin-4-ol (Pyridafol). The route utilizes a

deoxychlorination followed by a regioselective nucleophilic aromatic substitution (

).

Key Mechanistic Insights
Deoxychlorination: The conversion of the 4-hydroxyl group to a chloride is

thermodynamically driven by the formation of the strong P=O bond in the phosphoryl chloride
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byproduct.

Regioselectivity: The subsequent amination of 3-phenyl-4,6-dichloropyridazine presents a

regiochemical challenge. The C4 position is electronically activated for nucleophilic attack

due to the inductive effect of the adjacent nitrogen and the steric environment created by the

C3-phenyl group, which can twist out of planarity, potentially exposing C4 more than C6 in

certain transition states. However, careful temperature control is required to prevent over-

amination or substitution at C6.

Safety & Hazards (Critical)
Warning: This procedure involves hazardous reagents. All operations must be performed in a

functioning chemical fume hood.

Reagent Hazard Class Key Safety Precaution

Phosphorus Oxychloride (

)

Corrosive, Water Reactive,

Toxic

Reacts violently with water to

release HCl. Quench with

extreme caution. Use

anhydrous conditions.

Ammonia (gas/solution) Corrosive, Toxic (Inhalation)

High pressure risk if heating

sealed vessels. Use rated

pressure tubes.

Dichloromethane (DCM)
Carcinogen (Suspected),

Volatile

Avoid inhalation.[1][2] Use

resistant gloves

(PVA/Laminate).

Pyridazine Intermediates Potential Sensitizers/Bioactive

Treat as potent

pharmacological agents.

Handle with full PPE.[1][2]

Retrosynthetic Analysis & Pathway
The logical disconnection reveals the 4-amino group as the final installation point via

, derived from the dichloro-intermediate.
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(Target)
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Figure 1: Synthetic workflow from the hydroxy-precursor to the amino-target.

Detailed Experimental Protocols
Step 1: Synthesis of 3-Phenyl-4,6-dichloropyridazine
This step converts the hydroxyl group of Pyridafol to a chlorine atom, activating the C4 position

for the subsequent amination.

Reagents:

6-Chloro-3-phenylpyridazin-4-ol (1.0 eq)[3]

Phosphorus oxychloride (

) (5.0 eq) – Excess acts as solvent and reagent.

N,N-Dimethylaniline (catalytic, 0.1 eq) – Accelerates the reaction.

Protocol:

Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a

reflux condenser topped with a

drying tube (or

line).

Addition: Charge the flask with 6-Chloro-3-phenylpyridazin-4-ol (e.g., 5.0 g, 24.2 mmol).

Carefully add

(11.3 mL, ~121 mmol) followed by N,N-dimethylaniline (0.3 mL).
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Reaction: Heat the mixture to reflux (bath temp ~110°C) for 3–5 hours. Monitor by TLC

(Eluent: 20% EtOAc/Hexanes). The starting material spot (polar) should disappear, replaced

by a less polar spot (

~0.6).

Work-up (CAUTION):

Cool the reaction mixture to room temperature.

Concentrate under reduced pressure to remove excess

. Note: Use a caustic trap for the rotary evaporator to neutralize distilled acid vapors.

Pour the thick residue slowly onto crushed ice (~200 g) with vigorous stirring to hydrolyze

residual phosphoryl chlorides. Maintain temperature <10°C.

Neutralize the aqueous suspension with saturated

or

to pH ~7–8.

Extraction: Extract with Dichloromethane (3 x 50 mL). Combine organic layers, wash with

brine, dry over anhydrous

, and concentrate.

Purification: The crude solid is typically pure enough (>90%) for the next step. If necessary,

recrystallize from Ethanol/Water or purify via flash chromatography (0-10% EtOAc in

Hexanes).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Regioselective Amination to 6-Chloro-3-
phenylpyridazin-4-amine
The challenge here is to substitute the C4-Cl while retaining the C6-Cl. The C4 position is

generally more reactive towards nucleophiles in this scaffold, but temperature control is
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paramount.

Reagents:

3-Phenyl-4,6-dichloropyridazine (from Step 1) (1.0 eq)

Ammonia (

) source: 7N

in Methanol or Ethanol (10.0 eq).

Solvent: Ethanol or THF (if solubility is an issue).

Protocol:

Setup: Use a heavy-walled pressure tube (sealed tube) or a stainless steel autoclave.

Charge: Dissolve 3-Phenyl-4,6-dichloropyridazine (e.g., 4.0 g, 17.8 mmol) in 7N

in Methanol (25 mL, ~175 mmol).

Reaction: Seal the vessel and heat to 80–90°C for 6–12 hours.

Optimization Note: If using aqueous ammonia, higher temperatures (120°C) and longer

times may be needed, but this increases the risk of hydrolysis (reverting to starting

material) or over-amination. Alcoholic ammonia is preferred.

Monitoring: Monitor by HPLC or TLC. Look for the formation of a more polar product

compared to the dichloro-starting material.

Work-up:

Cool the vessel to 0°C before opening.

Concentrate the solvent in vacuo to dryness.

Resuspend the residue in water (50 mL) and stir for 30 minutes. The product typically

precipitates.
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Isolation: Filter the solid. Wash with cold water and cold diethyl ether (to remove unreacted

starting material).

Purification: Recrystallize from Ethanol or Acetonitrile.

Expected Yield: 65–75% Characterization:

1H NMR (DMSO-d6): Expect a singlet for the pyridazine proton at C5 (~6.8–7.2 ppm), a

broad singlet for

(exchangeable), and the phenyl multiplets.

MS (ESI): m/z 206/208 [M+H]+ (Chlorine isotope pattern).

Troubleshooting & Optimization Guide
Issue Probable Cause Corrective Action

Low Yield in Step 1

Incomplete hydrolysis of

phosphoryl species during

work-up.

Ensure the ice quench is

thorough and pH is adjusted to

basic (~8) to liberate the free

base before extraction.

Regioisomer Formation (Step

2)

Substitution at C6 instead of

C4.

The C4 position is usually

favored. If C6 substitution is

observed (rare), lower the

temperature and use a less

polar solvent (e.g., THF

instead of MeOH).

Hydrolysis Byproduct Presence of water in Step 2.

Use anhydrous alcoholic

ammonia. Ensure the pressure

tube is dry.

Starting Material Persists Reaction temperature too low.

Increase temperature to 100°C

in the pressure vessel, but

monitor for di-amination

(substitution of both Cl).
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Analytical Data Summary (Reference Values)
Property Value/Description

Molecular Formula

Molecular Weight 205.64 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 158–162°C (Literature range for similar analogs)

Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly

soluble in water.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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